molecular formula C21H19FN4O3S B2775382 N-(3-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-32-1

N-(3-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2775382
CAS No.: 1113102-32-1
M. Wt: 426.47
InChI Key: FRDGFYZLXIJWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with methoxy, methyl, and keto groups, coupled with a sulfanyl acetamide side chain linked to a 3-fluorophenyl moiety. Its molecular complexity arises from the fusion of pyrimidine and indole rings, which confers unique electronic and steric properties. The 8-methoxy group enhances solubility, while the 3,5-dimethyl substituents may influence metabolic stability and binding interactions.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-25-16-8-7-14(29-3)10-15(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-13-6-4-5-12(22)9-13/h4-10H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDGFYZLXIJWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological significance. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a fluorophenyl group and a pyrimidine-derived moiety. The presence of the sulfur atom in the acetamide structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cellular metabolism and signal transduction. For example, it may interact with kinases that regulate cellular proliferation and apoptosis.
  • Receptor Modulation : There is evidence suggesting that the compound can modulate receptor activity, potentially affecting pathways related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest at S phase
HepG217.82Inhibition of metabolic enzymes

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK signaling:

  • p38 MAPK Inhibition : The compound has been reported to significantly reduce p38 MAPK activity in cellular models, leading to decreased expression of inflammatory markers.

Case Studies

  • In Vivo Studies : A study involving murine models demonstrated that administration of the compound at varying doses resulted in dose-dependent inhibition of tumor growth. Histological analysis revealed reduced tumor vascularization and apoptosis within tumor tissues.
  • Toxicological Assessment : Toxicity studies indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during chronic administration.

Comparison with Similar Compounds

Toll-Like Receptor 4 (TLR4) Activity

Compounds like N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 28) exhibit selective TLR4 modulation, with IC₅₀ values <10 μM in cellular assays . The target compound’s 3-fluorophenyl group may enhance TLR4 binding due to fluorine’s electronegativity, though experimental validation is pending.

Metabolic Stability

The 3,5-dimethyl and 8-methoxy groups in the target compound likely reduce oxidative metabolism compared to non-methylated analogues (e.g., Compound 33 in ), where the tetrahydrofuran-methyl group increases susceptibility to CYP450 enzymes .

Physicochemical Properties

  • Solubility : The 8-methoxy group improves aqueous solubility relative to the 4-chlorophenyl analogue (), which has a ClogP of ~3.2.
  • Hydrogen Bonding: The sulfanyl acetamide bridge forms stronger hydrogen bonds than ether-linked analogues (e.g., 2-(phenoxy)acetamides in ), enhancing target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.